molecular formula C14H22BNO2 B1429169 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine CAS No. 138500-90-0

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine

Cat. No. B1429169
CAS RN: 138500-90-0
M. Wt: 247.14 g/mol
InChI Key: BTJCRQZQPAWOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine” is a chemical compound with the molecular formula C12H18BNO2 . It is also known as 2-Aminophenylboronic acid pinacol ester and has a molecular weight of 219.09 g/mol . The compound is used in various chemical reactions due to its unique structure and properties .


Molecular Structure Analysis

The molecular structure of this compound includes a boron atom connected to an oxygen atom and a carbon atom, forming a dioxaborolane ring . This ring is tetramethylated, meaning it has four methyl groups attached to it . Attached to the boron atom is a phenyl group, which is a ring of six carbon atoms, with one of the carbon atoms also attached to an ethanamine group .

Scientific Research Applications

Borylation of Arenes

This compound is utilized in the borylation of arenes, which is a pivotal step in the synthesis of complex organic molecules. Borylated arenes are essential intermediates in the Suzuki-Miyaura cross-coupling reaction, a widely used method to form carbon-carbon bonds in pharmaceuticals and agrochemicals .

Synthesis of Fluorenylborolane

It serves as a precursor in the preparation of fluorenylborolane, a compound that has potential applications in organic light-emitting diodes (OLEDs) and as a ligand in transition metal catalysis .

Conjugated Copolymers

The compound is instrumental in synthesizing intermediates for generating conjugated copolymers. These polymers have significant applications in the field of electronics, particularly in the development of semiconducting materials for use in solar cells and transistors .

Organic Synthesis

As a boronic acid derivative, it is a key reagent in organic synthesis, especially in the formation of carbon-heteroatom bonds. This is crucial for the development of various organic compounds with potential applications in medicinal chemistry .

Catalysis

The compound can act as a ligand for transition metals, facilitating various catalytic processes. This includes its use in asymmetric synthesis, which is vital for producing enantiomerically pure substances used in drugs .

Material Science

In material science, this compound is used to modify the surface properties of materials, which can enhance their performance in a variety of applications, including sensors, coatings, and electronic devices .

Analytical Chemistry

In analytical chemistry, it can be used as a standard or reference material in chromatography and mass spectrometry to identify and quantify other substances .

Pharmaceutical Research

Finally, in pharmaceutical research, this compound is used to create novel drug candidates, particularly in the area of boron-containing drugs, which have shown promise in treating various diseases .

properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)12-7-5-11(6-8-12)9-10-16/h5-8H,9-10,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJCRQZQPAWOFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine
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2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine
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2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine
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2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine
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2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine
Reactant of Route 6
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine

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